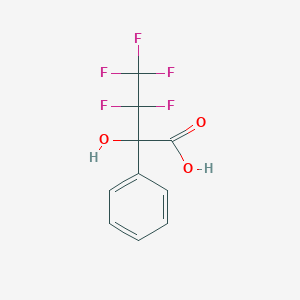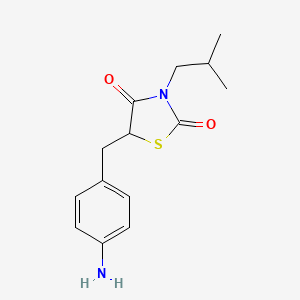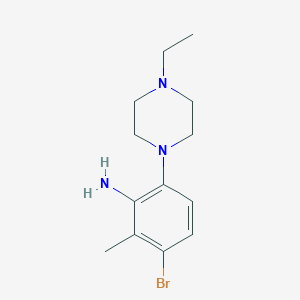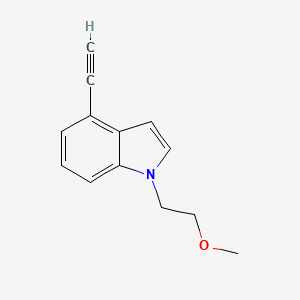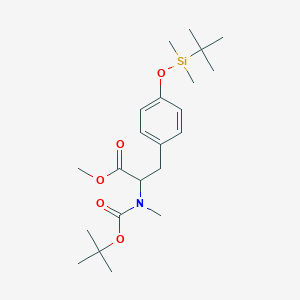![molecular formula C26H45NO6S B13713159 Taurochenodeoxycholic-[2,2,4,4-d4] Acid](/img/structure/B13713159.png)
Taurochenodeoxycholic-[2,2,4,4-d4] Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Taurochenodeoxycholic-[2,2,4,4-d4] Acid is a deuterated form of taurochenodeoxycholic acid, a bile acid formed in the liver by conjugation of chenodeoxycholic acid with taurine . This compound is used primarily in scientific research as an internal standard for the quantification of taurochenodeoxycholic acid by mass spectrometry .
Vorbereitungsmethoden
The synthesis of Taurochenodeoxycholic-[2,2,4,4-d4] Acid involves the deuteration of taurochenodeoxycholic acidThe industrial production methods for this compound are not widely documented, but it is generally produced in specialized laboratories for research purposes .
Analyse Chemischer Reaktionen
Taurochenodeoxycholic-[2,2,4,4-d4] Acid undergoes various chemical reactions, including:
Oxidation: This reaction can occur under specific conditions, leading to the formation of oxidized derivatives.
Reduction: The compound can be reduced to form different products, depending on the reagents and conditions used.
Substitution: Substitution reactions can occur, particularly at the deuterated positions, leading to the formation of various substituted derivatives
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Taurochenodeoxycholic-[2,2,4,4-d4] Acid is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Quantification of Bile Acids: It is used as an internal standard in mass spectrometry for the quantification of taurochenodeoxycholic acid and other bile acids.
Lipidomics Research: The compound is ideal for lipidomics research, helping to study the roles of lipids in biology and disease.
Disease Markers: It is used to study serum levels in patients with liver cirrhosis and other diseases, serving as a marker for disease progression.
Wirkmechanismus
Taurochenodeoxycholic-[2,2,4,4-d4] Acid functions primarily as a bile acid, emulsifying lipids such as cholesterol in the bile. As a medication, it reduces cholesterol formation in the liver and increases bile secretion and discharge into the duodenum . The exact mechanism of action in inflammation and cancer therapy is still under investigation .
Vergleich Mit ähnlichen Verbindungen
Taurochenodeoxycholic-[2,2,4,4-d4] Acid is unique due to its deuterated form, which makes it particularly useful as an internal standard in mass spectrometry. Similar compounds include:
Taurochenodeoxycholic Acid: The non-deuterated form, used for similar purposes but without the benefits of deuteration.
Glycochenodeoxycholic Acid: Another bile acid used in similar research applications.
Taurocholic Acid: A related bile acid with different properties and applications.
These compounds share similar structures and functions but differ in their specific applications and benefits in research.
Eigenschaften
Molekularformel |
C26H45NO6S |
|---|---|
Molekulargewicht |
503.7 g/mol |
IUPAC-Name |
2-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-2,2,4,4-tetradeuterio-3,7-dihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid |
InChI |
InChI=1S/C26H45NO6S/c1-16(4-7-23(30)27-12-13-34(31,32)33)19-5-6-20-24-21(9-11-26(19,20)3)25(2)10-8-18(28)14-17(25)15-22(24)29/h16-22,24,28-29H,4-15H2,1-3H3,(H,27,30)(H,31,32,33)/t16-,17+,18-,19-,20+,21+,22-,24+,25+,26-/m1/s1/i8D2,14D2 |
InChI-Schlüssel |
BHTRKEVKTKCXOH-GLYOETPHSA-N |
Isomerische SMILES |
[2H]C1(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3[C@@H](C[C@@H]2C([C@@H]1O)([2H])[2H])O)CC[C@@H]4[C@H](C)CCC(=O)NCCS(=O)(=O)O)C)C)[2H] |
Kanonische SMILES |
CC(CCC(=O)NCCS(=O)(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


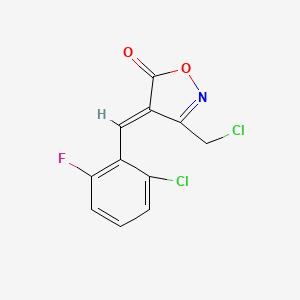
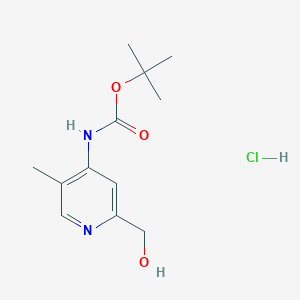

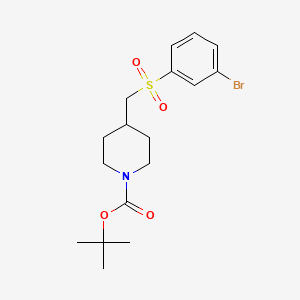
![Ethyl 3-(Benzylamino)-4-[4-(benzyloxy)phenyl]butanoate](/img/structure/B13713120.png)
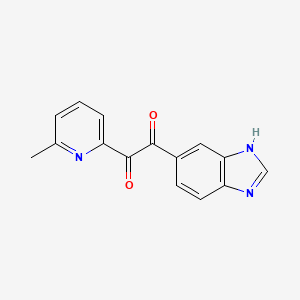
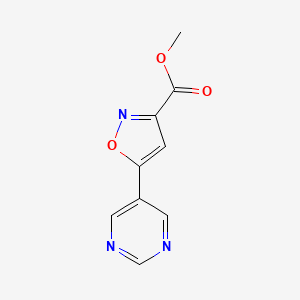
![1-(5-Methyl-1-[5-(trifluoromethyl)pyridin-2-yl]-1h-pyrazol-4-yl)ethanone oxime](/img/structure/B13713140.png)
